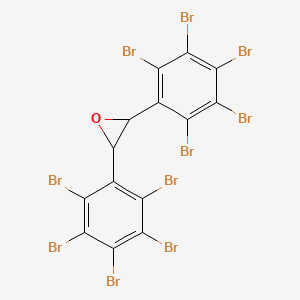-lambda~5~-phosphane CAS No. 138711-23-6](/img/structure/B14278566.png)
[(Acenaphthylen-1-yl)imino](tributyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is a compound that belongs to the class of λ5-phosphanes. This compound is characterized by the presence of an acenaphthylen-1-yl group attached to an imino group, which is further bonded to a tributyl-phosphane moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of acenaphthylen-1-ylamine with tributylphosphane under specific conditions. One common method involves the use of 2-chlorotropone as a reagent, which reacts with (acenaphthylen-1-yl)imino-lambda~5~-phosphane to form novel compounds such as 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Industrial Production Methods
While detailed industrial production methods for (Acenaphthylen-1-yl)imino-lambda~5~-phosphane are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and catalysts to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. For example, the reaction with 2-chlorotropone yields compounds like 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Aplicaciones Científicas De Investigación
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with DNA and proteins.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, and inhibit enzymes like topoisomerase II, leading to cell death . These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
(Inden-3-yl)imino-lambda~5~-phosphane: Similar in structure but with an inden-3-yl group instead of an acenaphthylen-1-yl group.
Imidazole-2-thione linked to acenaphthylenone: A hybrid compound that integrates key structural elements for DNA intercalation and enzyme inhibition.
Uniqueness
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its ability to form stable compounds under acidic conditions and its potential for various chemical reactions make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
138711-23-6 |
|---|---|
Fórmula molecular |
C24H34NP |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
acenaphthylen-1-ylimino(tributyl)-λ5-phosphane |
InChI |
InChI=1S/C24H34NP/c1-4-7-16-26(17-8-5-2,18-9-6-3)25-23-19-21-14-10-12-20-13-11-15-22(23)24(20)21/h10-15,19H,4-9,16-18H2,1-3H3 |
Clave InChI |
LBGCDUXAYUVZAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=NC1=CC2=CC=CC3=C2C1=CC=C3)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
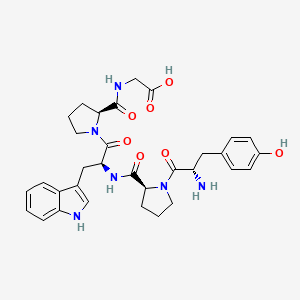
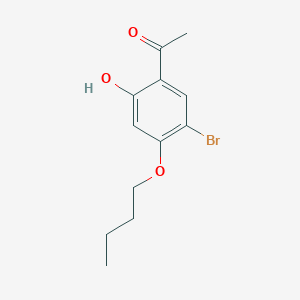
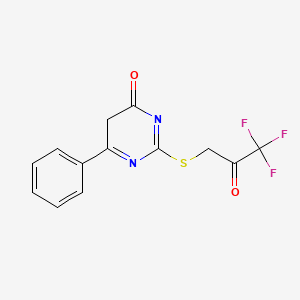
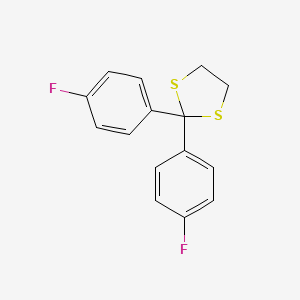


![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
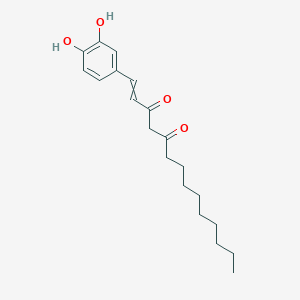
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)

